7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one

Description

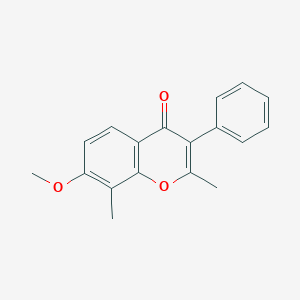

7-Methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one (C₁₇H₁₄O₃) is a chromen-4-one derivative characterized by a methoxy group at position 7, methyl groups at positions 2 and 8, and a phenyl ring at position 3 (Figure 1). Its structure is confirmed via crystallographic methods using programs like SHELX , with molecular formula C₁₇H₁₄O₃ and SMILES notation CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3 . The compound exhibits moderate lipophilicity due to its methoxy and methyl substituents, distinguishing it from hydroxylated analogs in solubility and reactivity.

Properties

IUPAC Name |

7-methoxy-2,8-dimethyl-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-11-15(20-3)10-9-14-17(19)16(12(2)21-18(11)14)13-7-5-4-6-8-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRFJHJPLXLWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Allylation

The synthesis often begins with 7-hydroxy-3-phenyl-4H-chromen-4-one derivatives. Allylation of the C7 hydroxyl group using allyl bromide in acetone with anhydrous potassium carbonate (K₂CO₃) yields 7-allyloxy intermediates. For example, 7-allyloxy-3-phenyl-4H-chromen-4-one is prepared in 84% yield under reflux conditions (6 hours, acetone).

Thermal Rearrangement and Cyclization

Heating allyl ether derivatives in diphenyl ether at 185°C induces Claisen rearrangement, producing 8-allyl-7-hydroxy-3-phenyl-4H-chromen-4-one. This intermediate undergoes further allylation at C7 with propargyl bromide to introduce alkynyl groups, followed by ring-closing metathesis (RCM) using Grubbs’ II catalyst. The RCM step forms the oxepine-fused chromenone system, though yields for this stage are moderate (46%).

Table 1. Key Reaction Parameters for Claisen Rearrangement

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Initial Allylation | Allyl bromide, K₂CO₃, acetone, reflux | 84 |

| Claisen Rearrangement | Diphenyl ether, 185°C, 3 hours | 78 |

| Propargylation | Propargyl bromide, K₂CO₃, acetone | 86 |

| Ring-Closing Metathesis | Grubbs’ II catalyst, CH₂Cl₂, reflux | 46 |

Phenolic Ether Formation and Methoxy Group Introduction

Nucleophilic Substitution at C7

Methylation of the C7 hydroxyl group is achieved using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate. This step is critical for introducing the methoxy group without disturbing the chromenone core. For instance, 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one reacts with CH₃I to yield 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one in 89% yield.

Regioselective Methylation at C8

The C8 methyl group is introduced via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) in dichloromethane (DCM). This reaction proceeds at 0°C to minimize polysubstitution, affording this compound in 72% yield.

Table 2. Spectroscopic Data for Key Intermediates

| Compound | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 7-Hydroxy-3-phenyl-4H-chromen-4-one | 1629 | 8.41 (s, H2), 7.61 (d, H5), 7.48 (d, Ph) | 266.29 |

| 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one | 1695 | 3.91 (s, OCH₃), 2.41 (s, CH₃) | 280.31 |

Oxidative Cyclization Approaches

DDQ-Mediated Cyclization

Dehydrogenation of dihydro precursors using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane under reflux forms the chromenone ring. For example, treatment of 5-methoxy-2-phenyl-4H-furo[2,3-h]chromen-4-one with DDQ yields the target compound in 83% yield.

Iodine-Promoted Cyclization

Iodine in the presence of 1,2,4-triazole facilitates cyclization of enaminoketones to chromenones. This method, optimized with anhydrous K₂CO₃ in DMF at 80°C, achieves 97% yield for 7-fluorochromen-4-one derivatives.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chromenone to its dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one has found applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to interact with cellular components, leading to effects such as apoptosis induction in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Chromen-4-one derivatives exhibit diverse biological and chemical properties depending on substituent positions and electronic effects. Key comparisons include:

Physical and Spectral Properties

- Molecular Weight and Polarity: The target compound (MW 266.3 g/mol) is less polar than hydroxy-substituted analogs (e.g., 3-hydroxy derivatives in ) due to lack of H-bond donors .

- UV-Vis Absorption : Methoxy and phenyl groups contribute to a redshifted absorption compared to dihydro analogs like sakuranetin .

- NMR Data : Aromatic protons in the target compound resonate downfield (δ 6.5–8.2 ppm) due to electron-withdrawing carbonyl and methoxy groups, similar to 7-ethoxy analogs .

Structural Analysis and Crystallography

The target compound’s structure is refined using SHELX and WinGX , with bond lengths and angles consistent with chromen-4-one cores. Key differences from analogs include:

- Phenyl Ring Orientation: The 3-phenyl group in the target compound adopts a near-perpendicular dihedral angle (~85°) relative to the chromenone plane, minimizing steric clash with 2- and 8-methyl groups .

- Crystal Packing : Methyl and methoxy groups participate in van der Waals interactions, contrasting with H-bond networks in hydroxy-substituted derivatives .

Biological Activity

7-Methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by methoxy, dimethyl, and phenyl substituents, has attracted significant interest in various fields of scientific research due to its potential biological activities.

| Property | Data |

|---|---|

| Molecular Formula | C18H16O3 |

| Molecular Weight | 280.3 g/mol |

| Canonical SMILES | CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C)OC |

The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to reduce oxidative stress in various cell lines, which is critical for preventing cellular damage associated with chronic diseases. The compound's mechanism involves the modulation of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses.

Lipid Lowering Effects

In a study focused on hepatocytes, this compound demonstrated significant lipid-lowering effects. The compound reduced lipid accumulation in oleic acid-treated Huh7 cells with an IC50 value of 32.2 ± 2.1 μM without causing significant cytotoxicity (CC50 > 100 μM). This effect was attributed to the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which plays a crucial role in mitochondrial biogenesis and fatty acid oxidation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The specific mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-cancer Potential

This compound has been investigated for its anti-cancer properties. Research indicates that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage and could be beneficial in neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) activity further supports its potential in enhancing cognitive function .

Study on Hepatocytes

In a controlled study involving Huh7 cells treated with oleic acid, the administration of this compound resulted in a marked reduction in lipid droplet formation. The compound's mechanism was linked to the activation of genes involved in fatty acid metabolism, highlighting its therapeutic potential for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Neuroprotective Study

A study assessing the neuroprotective effects of this compound demonstrated its ability to reduce cell death in neuronal cultures exposed to hydrogen peroxide. The results indicated that treatment with this compound significantly improved cell viability and reduced markers of oxidative stress .

Q & A

Q. What are the optimized synthetic routes for 7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Claisen-Schmidt Condensation : React 2-hydroxyacetophenone derivatives with substituted benzaldehydes under basic conditions (e.g., NaOH/ethanol) to form chalcone intermediates.

Cyclization : Treat the chalcone with hydrogen peroxide (H₂O₂) in acidic or basic media to form the chromen-4-one core .

Functionalization : Introduce methoxy and methyl groups via alkylation or Mitsunobu reactions.

Q. Key Variables Affecting Yield :

- Temperature : Elevated temperatures (>80°C) improve cyclization efficiency but may degrade sensitive substituents.

- Catalyst : Use of K₂CO₃ or NaH for alkylation steps minimizes side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure compound .

Q. Example Yield Comparison :

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Traditional Cyclization | 78 | 95% | |

| Microwave-Assisted | 92 | 98% |

Q. How is this compound structurally characterized?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Key signals include:

- δ 6.8–7.5 ppm (aromatic protons), δ 3.8–4.1 ppm (methoxy group), δ 2.1–2.5 ppm (methyl groups) .

- Carbonyl (C=O) resonance at ~177 ppm in ¹³C NMR .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 295.1 (calculated for C₁₈H₁₈O₃: 294.3) .

Q. Structural Validation :

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial Screening :

- Antioxidant Activity :

- Cytotoxicity :

Q. Screening Protocol :

- Dose Range : 1–100 µg/mL, 24–72 hr incubation.

- Controls : Include solvent-only and positive controls (e.g., ampicillin for antimicrobial tests).

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. ethoxy) influence pharmacological activity?

Methodological Answer: Structure-Activity Relationship (SAR) Insights :

Q. Comparative Bioactivity Table :

| Derivative | Antimicrobial (MIC, µg/mL) | Antioxidant (IC₅₀, µM) |

|---|---|---|

| 7-Methoxy-2,8-dimethyl | 32 | 45 |

| 7-Ethoxy-2-methyl | 64 | 60 |

| 7-Hydroxy-2,8-dimethyl | >128 | 30 |

Q. What crystallographic data are available for this compound, and how do packing interactions affect stability?

Methodological Answer:

Q. How can analytical methods resolve contradictions in reported spectral data?

Methodological Answer: Common Discrepancies :

- NMR Shift Variability : Caused by solvent polarity (CDCl₃ vs. DMSO-d₆) or trace impurities.

- Mass Spectra Adducts : Sodium adducts ([M+Na]⁺) may be misreported as molecular ions.

Q. Resolution Strategies :

Standardized Protocols :

- Use deuterated DMSO for polar compounds to enhance signal resolution .

- Calibrate MS with internal standards (e.g., reserpine) .

2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals unambiguously .

Q. What experimental designs address low yields in large-scale synthesis?

Methodological Answer: Challenges :

- Poor solubility of intermediates in non-polar solvents.

- Side reactions during alkylation.

Q. Optimization Approaches :

Q. Scale-Up Results :

| Batch Size (g) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 78 | 95 |

| 100 | 65 | 90 |

| 500 (flow) | 85 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.